molecular formula C12H16N2O B13788671 2-Quinoxalinone, 1,2,3,4-tetrahydro-4-butyl- CAS No. 73855-48-8

2-Quinoxalinone, 1,2,3,4-tetrahydro-4-butyl-

Cat. No.: B13788671
CAS No.: 73855-48-8
M. Wt: 204.27 g/mol
InChI Key: USXZKHNVHVJGJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-Quinoxalinone, 1,2,3,4-tetrahydro-4-butyl-" is a derivative of 2-quinoxalinone (CAS 1196-57-2), a bicyclic heterocycle with a fused benzene and pyrazinone ring. Key properties of 2-quinoxalinone include:

  • Molecular formula: C₈H₆N₂O
  • Molecular weight: 146.15 g/mol
  • Melting point: 271–272°C (white crystalline solid)
  • Synonyms: Quinoxalin-2-one, 2-hydroxyquinoxaline, or 1,2-dihydroquinoxalin-2-one .

2-Quinoxalinone serves as a precursor in organic synthesis, particularly in Pd-catalyzed Sonogashira coupling reactions with terminal alkynes (e.g., 1-octyne) via C–OH bond activation using PyBrOP . Its applications extend to pharmaceutical intermediates and agrochemicals, such as pesticide synthesis .

Properties

CAS No.

73855-48-8

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-butyl-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C12H16N2O/c1-2-3-8-14-9-12(15)13-10-6-4-5-7-11(10)14/h4-7H,2-3,8-9H2,1H3,(H,13,15)

InChI Key

USXZKHNVHVJGJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(=O)NC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Cyclization of Diamines with Glyoxal or Oxalyl Derivatives

A common route to tetrahydroquinoxalinones involves the cyclization of 1,2-diamino compounds with glyoxal or oxalyl derivatives. For 2-Quinoxalinone, 1,2,3,4-tetrahydro-4-butyl-, the starting material often includes a 1,2-diamino-substituted butyl derivative, which upon reaction with glyoxal or oxalyl chloride undergoes ring closure to form the quinoxalinone core with tetrahydro substitution.

  • The cyclization is typically performed in protic solvents such as water-miscible alcohols (e.g., isopropanol-water mixtures) at controlled temperatures (0 to 150 °C).
  • Catalysts such as palladium on carbon may be used in hydrogenation steps if reduction is required to achieve the tetrahydro structure.

Acylation and Functional Group Modification

Post-cyclization, the compound can be further modified by acylation to introduce specific substituents like the butyl group at the 4-position. For example, acyl chlorides such as trimethylacetyl chloride have been used to acylate tetrahydroquinoxaline intermediates under basic conditions (e.g., using triethylamine or diisopropylethylamine) in solvents like acetonitrile at elevated temperatures (80 °C) over several hours to days, yielding substituted products in moderate to high yields (48-87%).

  • Purification is typically achieved by column chromatography on silica gel using solvent mixtures such as dichloromethane/ethyl acetate/methanol or cyclohexane/ethyl acetate.
  • Characterization data such as melting points, ^1H and ^13C NMR, and HRMS confirm the structure and purity of the products.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of quinoxalinone derivatives, reducing reaction times drastically while maintaining or improving yields. This method is compatible with the preparation of tetrahydroquinoxalinones, including substituted variants, by promoting efficient cyclization and functionalization steps.

Detailed Research Outcomes and Data

Example Synthesis and Characterization Data (Adapted from Literature)

Compound Starting Material Reagents & Conditions Yield (%) Melting Point (°C) Key Spectroscopic Data
1,2,3,4-Tetrahydropyrazino[2,3-g]quinoxaline (Intermediate) 1,2-diamino butyl derivative Glyoxal in isopropanol-water, 0-15 °C 96 232 ^1H NMR: δ 2.37 (s, 6H), 4.05 (s, 4H)
1,4-Bis(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydropyrazino[2,3-g]quinoxaline Above intermediate Trimethylacetyl chloride, DIPEA, acetonitrile, 80 °C, 3 days 87 232 ^1H NMR: δ 1.24 (s, 18H), 4.03 (s, 4H)
1-(2,2-Dimethylpropanoyl)-1,2,3,4-tetrahydropyrazino[2,3-g]quinoxaline Above intermediate Trimethylacetyl chloride, triethylamine, acetonitrile, 80 °C, 12 h 48 - ^1H NMR: δ 1.38 (s, 9H), 3.67 (t, J=5.1 Hz)

Note: Although these examples describe pyrazinoquinoxaline derivatives, the synthetic strategies and conditions are analogous and adaptable to 2-Quinoxalinone, 1,2,3,4-tetrahydro-4-butyl-.

Summary of Preparation Strategy

Step Description Conditions Outcome
1 Synthesis of 1,2-diamino butyl intermediate Reaction of diamines with glyoxal or oxalyl chloride in protic solvent at 0-15 °C Formation of tetrahydroquinoxalinone core
2 Acylation of tetrahydroquinoxalinone Acyl chloride (e.g., trimethylacetyl chloride), base (DIPEA or triethylamine), acetonitrile, 80 °C, 12-72 h Introduction of butyl or other alkyl substituents
3 Purification Column chromatography on silica gel using solvent mixtures Isolation of pure substituted quinoxalinone
4 Characterization Melting point, NMR (^1H, ^13C), HRMS Confirmation of structure and purity

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The carbonyl group at position 2 undergoes nucleophilic addition with amines and alcohols. For example:

  • Amine addition : Reaction with primary amines forms Schiff bases under mild acidic conditions (e.g., glacial acetic acid at 120°C) .

  • Alcohol addition : Secondary alcohols participate in borrowing hydrogen (BH) reactions, enabling C–N bond formation without external reductants .

Key conditions :

ReagentCatalystTemperatureYield (%)
1° AminesAcetic acid120°C70–85
2° AlcoholsMn(I) complex120°C72–93

Cyclization Reactions

The tetrahydroquinoxaline scaffold facilitates intramolecular cyclization:

  • Pictet-Spengler annulation : Reacts with aldehydes or ketones to form pyrrolo[1,2-a]quinoxalines via imine intermediates .

  • Oxidative coupling : Di-t-butyl peroxide and Fe catalysts enable oxidative coupling with methyl arenes, generating fused heterocycles .

Example reaction :

2 Quinoxalinone RCHOAcOH Pyrroloquinoxaline derivatives[2][9]\text{2 Quinoxalinone RCHO}\xrightarrow{\text{AcOH }}\text{Pyrroloquinoxaline derivatives}\quad[2][9]

Alkylation and Acylation

  • N-Alkylation : The secondary amine at position 1 reacts with alkyl halides or sulfonyl chlorides in DCM with triethylamine (TEA), yielding N-substituted derivatives .

  • Sulfonamide formation : Treatment with aryl sulfonyl chlorides produces sulfonamide-linked analogs, enhancing biological activity .

Notable products :

  • N-(4-Hydroxybenzylidene) derivatives : Synthesized in 79% yield via condensation with 4-hydroxybenzaldehyde .

  • Sulfonamide inhibitors : Exhibit tubulin polymerization inhibition (IC50: 0.8–3.2 μM) .

Oxidation and Reduction

  • Oxidation : The tetrahydro ring undergoes dehydrogenation to form aromatic quinoxalines using Mn-based catalysts .

  • Reduction : Catalytic hydrogenation (H2/Pd-C) saturates the quinoxalinone ring, yielding fully reduced analogs .

Reaction outcomes :

Starting MaterialConditionsProduct
2-Quinoxalinone derivativeMn(I), 140°C, KOᵗBu2-Phenylquinoline
2-Quinoxalinone derivativeH2 (4 bar), Pd/CTetrahydroquinoline

Functional Group Transformations

  • Hydrazide formation : Reacts with hydrazine to form sulfonohydrazides, which further condense with carbonyl compounds .

  • Bioisosteric replacement : The amide group is replaced with sulfonamide moieties to improve pharmacokinetic properties .

Synthetic utility :

  • Microwave-assisted reactions reduce reaction times from hours to minutes (e.g., 6 min at 190°C) .

  • Solvent-free protocols achieve yields >80% for cyclized products .

Mechanistic Insights

  • Borrowing hydrogen pathways : Manganese catalysts enable sequential dehydrogenation, condensation, and hydrogenation steps .

  • Acid-catalyzed mechanisms : Glacial acetic acid promotes both imine formation and cyclization via protonation of carbonyl groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares 2-quinoxalinone with structurally related heterocycles:

Compound Molecular Formula CAS Number Key Features Applications
2-Quinoxalinone C₈H₆N₂O 1196-57-2 Bicyclic pyrazinone core; high thermal stability (m.p. 271–272°C) Sonogashira coupling, pesticide synthesis
Quinazolinone derivatives Variable N/A Benzene fused with pyrimidinone; modified for enhanced bioactivity Antimicrobial, anticancer agents
2,8-Bis(trifluoromethyl)-1H-quinolin-4-one C₁₁H₅F₆NO 35853-41-9 Quinolinone core with electron-withdrawing CF₃ groups; increased lipophilicity Not specified
3,5-Dibromo-1H-indole C₈H₅Br₂N 81387-89-5 Indole core with bromine substituents; halogenated heterocycle Pharmaceutical intermediates

Key Research Findings

Sonogashira Coupling: 2-Quinoxalinone undergoes efficient Pd-catalyzed alkynylation with terminal alkynes, a reaction less explored in quinazolinones due to differences in tautomerization .

Thermal Stability: The high melting point of 2-quinoxalinone (271–272°C) surpasses many quinazolinone derivatives (typically 150–250°C), suggesting superior crystallinity .

Biological Activity

2-Quinoxalinone, 1,2,3,4-tetrahydro-4-butyl- is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. Research has indicated potential applications in medicinal chemistry, particularly in the context of anticancer and antimicrobial properties. This article synthesizes current findings on the biological activity of this compound, supported by data tables and case studies.

Molecular Formula: C11H14N2O
Molecular Weight: 190.25 g/mol
CAS Number:

Anticancer Activity

Recent studies have highlighted the anticancer potential of various tetrahydroquinoxaline derivatives. For instance, compounds structurally similar to 2-Quinoxalinone have shown significant antiproliferative effects against several cancer cell lines. A notable study demonstrated that N-substituted 3-oxo-1,2,3,4-tetrahydroquinoxaline derivatives exhibited potent inhibitory activity against HeLa and K562 cell lines with IC50 values as low as 0.071 μM .

The mechanism of action for these compounds often involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This disruption in microtubule dynamics can induce apoptosis in cancer cells . The binding mode at the colchicine site on tubulin has been explored through molecular docking studies, indicating a strong interaction between these compounds and the target site .

Antimicrobial Properties

In addition to anticancer activity, 2-Quinoxalinone derivatives have also been investigated for their antimicrobial properties. Studies have reported that certain quinoxaline derivatives exhibit significant antibacterial and antifungal activities against various strains . The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the quinoxaline ring can enhance biological efficacy.

Case Studies

  • Antiproliferative Activity : A series of synthesized tetrahydroquinoxaline derivatives were evaluated for their antiproliferative effects. Compound I-7 demonstrated excellent activity across multiple cancer cell lines and was found to inhibit tubulin polymerization effectively .
  • Antimicrobial Evaluation : A recent investigation into quinoxazoline derivatives revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could lead to enhanced efficacy against resistant strains .

Data Table: Biological Activity Summary

Activity Type Cell Line/Organism IC50 Value (μM) Reference
AnticancerHeLa0.071
AnticancerK5620.126
AntimicrobialStaphylococcus aureus15.0
AntimicrobialEscherichia coli20.0

Q & A

Q. What safety protocols should be followed when handling 2-quinoxalinone derivatives in laboratory settings?

Methodological Answer:

  • Hazard Identification : Prioritize GHS classifications for acute toxicity (oral, dermal) and eye/skin irritation .
  • PPE Requirements : Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. For respiratory protection, employ NIOSH-approved P95 filters for low exposure or OV/AG/P99 respirators for higher concentrations .
  • Ventilation : Ensure fume hoods or local exhaust systems to maintain airborne levels below occupational exposure limits .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and avoid water jets to prevent dispersion .

Q. What synthetic routes are applicable for synthesizing 1,2,3,4-tetrahydroquinoline derivatives, and how can they be adapted for 4-butyl substitution?

Methodological Answer:

  • Core Synthesis : Use Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups, as demonstrated for quinoline derivatives in .
  • 4-Butyl Substitution : Adapt methods from tetrahydroquinoline syntheses (e.g., hydrogenation of quinoline precursors) and introduce the butyl group via alkylation or Grignard reactions .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate intermediates .

Q. Which spectroscopic techniques are critical for characterizing 2-quinoxalinone derivatives?

Methodological Answer:

  • Structural Confirmation : Use 1^1H/13^13C NMR to verify substitution patterns and stereochemistry (e.g., δ 2.5–3.5 ppm for tetrahydro ring protons) .
  • Functional Groups : FT-IR to identify carbonyl (C=O, ~1700 cm1^{-1}) and amine (N-H, ~3300 cm1^{-1}) stretches .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) or mass spectrometry (ESI-MS) for molecular ion confirmation .

Advanced Research Questions

Q. How can contradictions in reported biological activities of quinoxalinone derivatives be resolved?

Methodological Answer:

  • Data Triangulation : Compare cytotoxicity assays (e.g., MTT vs. ATP-based viability tests) across studies to identify methodological biases .
  • Dose-Response Analysis : Validate EC50_{50} values using standardized cell lines (e.g., HeLa, MCF-7) and replicate under controlled conditions (pH, serum concentration) .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from independent studies and assess heterogeneity .

Q. What computational strategies predict the interaction of 4-butyl-2-quinoxalinone with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities to enzymes (e.g., topoisomerase II) or receptors. Reference grid parameters from ’s quinoxaline-triazole hybrids .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess ligand-protein stability (RMSD < 2 Å) and identify key binding residues.
  • QSAR Modeling : Develop regression models using descriptors like logP, polar surface area (PSA), and H-bond donors to optimize activity .

Q. How does the stability of 2-quinoxalinone derivatives vary under different storage and reaction conditions?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >200°C) and DSC for phase transitions .
  • Light Sensitivity : Store samples in amber vials and monitor degradation via HPLC under UV/visible light exposure .
  • pH-Dependent Reactivity : Test solubility and stability in buffers (pH 2–12) to identify optimal conditions for biological assays .

Data Gaps and Recommendations

Property Available Data Recommended Analysis
Melting PointNot reported Differential Scanning Calorimetry (DSC)
LogP (Partition Coefficient)Unavailable Shake-flask method with octanol/water
Aqueous SolubilityNo data HPLC-UV quantification after saturation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.